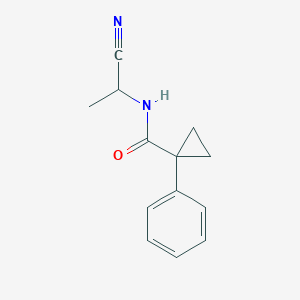

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10(9-14)15-12(16)13(7-8-13)11-5-3-2-4-6-11/h2-6,10H,7-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCCPGYGWRLXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC(=O)C1(CC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide typically involves the reaction of 1-phenylcyclopropane-1-carboxylic acid with a cyanoethylating agent under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. The cyclopropane ring imparts rigidity to the molecule, influencing its reactivity and interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cyclopropane Carboxamide Derivatives

Key Observations:

- Substituent Effects on Synthesis: Alkyl substituents (e.g., dimethyl, diethyl) on the amide nitrogen are synthesized via straightforward coupling (Procedure A, B) with moderate yields (57–78%) .

- Stereochemical Complexity: The diastereomeric ratio (dr 23:1) in N,N-diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide underscores the role of substituents in stereoselectivity during ring-opening reactions .

- Bioactivity: The cyano group in 1-Cyano-N-(2,4,5-trichlorophenyl)cyclopropane-1-carboxamide correlates with KARI (ketol-acid reductoisomerase) inhibition, a target in herbicide development . This suggests that this compound may similarly interact with enzymatic targets.

Physicochemical and Functional Comparisons

- Cyanoethyl vs. This could enhance solubility or alter metabolic stability relative to analogs like 12b .

- Aromatic Substituents : The phenyl group at the cyclopropane ring is conserved across most analogs, but derivatives with halogenated aryl groups (e.g., 2,4,5-trichlorophenyl in ) exhibit enhanced bioactivity, likely due to increased lipophilicity and target affinity.

Biological Activity

N-(1-cyanoethyl)-1-phenylcyclopropane-1-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological effects, synthesis methods, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound features a cyclopropane ring, a phenyl group, and a cyanoethyl substituent. The molecular formula can be represented as CHNO. The unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

- Anti-Cancer Activity : Preliminary studies have shown that this compound inhibits tumor cell proliferation, particularly in human myeloid leukemia cell lines (U937). The mechanism appears to involve interference with cancer metabolic pathways, although specific pathways remain to be fully elucidated .

- Anti-inflammatory Properties : Derivatives of this compound have been explored for their anti-inflammatory effects, indicating potential applications in treating inflammatory diseases .

- Analgesic Effects : Some studies suggest that the compound may also possess analgesic properties, making it a candidate for pain management therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A commonly reported approach involves:

- α-Alkylation : Reacting 2-phenyl acetonitrile derivatives with 1,2-dibromoethane in the presence of a base such as sodium hydroxide.

- Conversion of Cyano Group : Following alkylation, the cyano group can be converted to an acid group using concentrated hydrochloric acid.

- Amide Formation : The resulting acid derivative undergoes coupling with amines to form the final carboxamide product .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The following table summarizes key structural features and their corresponding biological implications:

| Structural Feature | Biological Implication |

|---|---|

| Cyclopropane Ring | Enhances metabolic stability and binding affinity |

| Cyano Group | Increases reactivity and potential interactions |

| Carboxamide Functionality | Critical for interaction with biological targets |

The rigid conformation of the cyclopropane ring is believed to contribute to enhanced binding potency and selectivity towards specific enzymes involved in tumor growth .

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Study on U937 Cell Line : A study demonstrated that derivatives of this compound effectively inhibited the proliferation of U937 cells without exhibiting cytotoxicity. This suggests a selective mechanism that could be leveraged for therapeutic purposes .

- Comparison with Similar Compounds : Comparative studies highlight how variations in substituents affect the biological activity. For instance, compounds with different alkyl groups or additional functional groups showed varying degrees of anti-tumor efficacy, underscoring the importance of structural modifications in drug design .

Q & A

Q. Methodological Answer :

- Purification Bottlenecks : Column chromatography is inefficient at scale. Solution : Transition to flash chromatography or recrystallization .

- Diastereomer Control : Scalable reactions require optimized catalysts (e.g., chiral ligands) to maintain dr >20:1 .

- Yield Consistency : Monitor batch-to-batch variability via in-line FTIR to track reaction progress .

Advanced: How can AI-driven tools like COMSOL Multiphysics enhance reaction optimization for this compound?

Q. Methodological Answer :

- Process Simulation : Model reaction kinetics and mass transfer in cyclopropanation using COMSOL to identify rate-limiting steps .

- Machine Learning (ML) : Train algorithms on historical yield data (e.g., solvent, temperature, catalyst) to predict optimal conditions .

- Automation : Integrate robotic platforms for high-throughput screening of reaction parameters (e.g., 96-well plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.